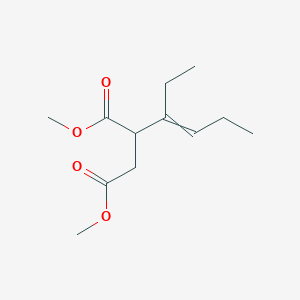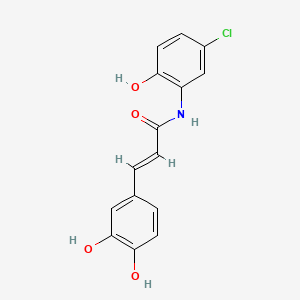
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is an organic compound that features a combination of chloro, hydroxy, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 3,4-dihydroxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding chalcone.
Amidation: The chalcone is then reacted with an amine, such as aniline, under acidic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding alkane.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Saturated amides.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or as a potential therapeutic agent.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide would depend on its specific application. For instance:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: It may act as a nucleophile or electrophile in various organic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-N-(5-bromo-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide: Similar structure but with a bromo group instead of a chloro group.
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Similar structure but with methoxy groups instead of hydroxy groups.
Uniqueness
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide is unique due to the presence of both chloro and hydroxy groups, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
96920-43-3 |
|---|---|
Molekularformel |
C15H12ClNO4 |
Molekulargewicht |
305.71 g/mol |
IUPAC-Name |
(E)-N-(5-chloro-2-hydroxyphenyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H12ClNO4/c16-10-3-5-12(18)11(8-10)17-15(21)6-2-9-1-4-13(19)14(20)7-9/h1-8,18-20H,(H,17,21)/b6-2+ |
InChI-Schlüssel |
BMJMDUJTMNZSSA-QHHAFSJGSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)NC2=C(C=CC(=C2)Cl)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)NC2=C(C=CC(=C2)Cl)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


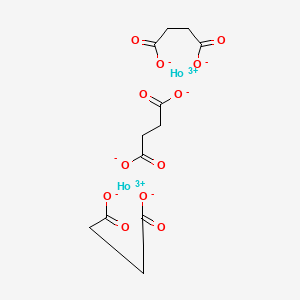
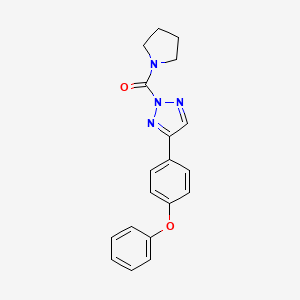
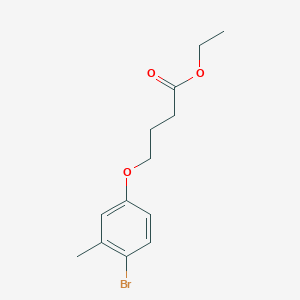
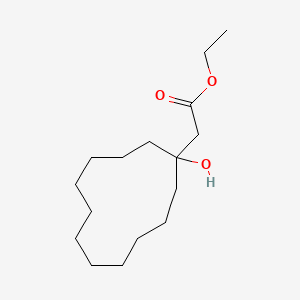
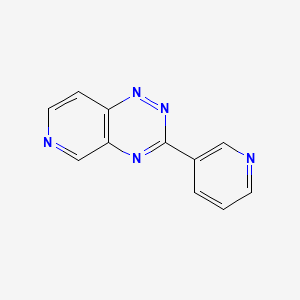
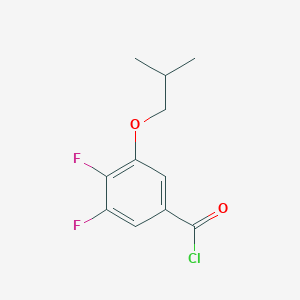

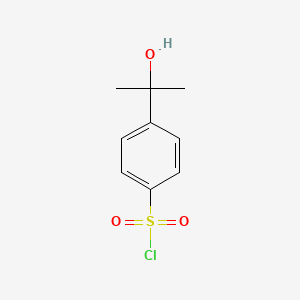

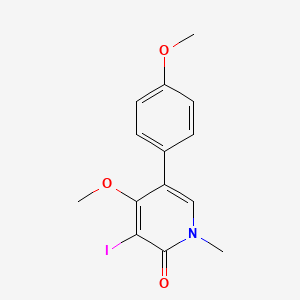
![1-Phenyl-2-[(2,4,6-trimethylphenyl)tellanyl]ethan-1-one](/img/structure/B12642125.png)
